N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide
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Overview
Description
N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a chloro-substituted indolinone core, an ethyl linker, and a methylphenoxy group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide typically involves multiple steps:
Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the indolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through an alkylation reaction using an appropriate alkyl halide.
Coupling with Methylphenoxy Group: The final step involves coupling the chloro-substituted indolinone with 3-methylphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the indolinone core.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced indolinone derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{5-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide
- N-{5-chloro-1-[2-(3-ethylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide
- N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}propionamide
Uniqueness
N-{5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxoindolin-3-yl}acetamide is unique due to its specific substitution pattern and the presence of the methylphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-[5-chloro-1-[2-(3-methylphenoxy)ethyl]-2-oxo-3H-indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-12-4-3-5-15(10-12)25-9-8-22-17-7-6-14(20)11-16(17)18(19(22)24)21-13(2)23/h3-7,10-11,18H,8-9H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIAZGKWOBUXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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